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Compound of Interest

7-hydroxy-2,3-dihydro-4H-
Compound Name:
chromen-4-one

cat. No.: B3021526

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks
consistently appear in a multitude of biologically active compounds. These are termed
"privileged structures" for their ability to bind to diverse biological targets. The chroman-4-one
skeleton, a fusion of a benzene ring with a dihydropyranone ring, is a quintessential example of
such a scaffold.[1][2][3][4] This guide focuses on a key derivative, 7-hydroxy-2,3-dihydro-4H-
chromen-4-one (also known as 7-hydroxy-4-chromanone), a versatile intermediate and a core
component of numerous molecules with significant therapeutic potential.[1][2] Understanding
its fundamental properties is crucial for researchers aiming to leverage this scaffold in novel
drug development programs.

Core Physicochemical & Spectroscopic Profile

The foundational step in evaluating any compound for drug development is a thorough
characterization of its physical and chemical properties. These parameters govern its behavior
in both chemical reactions and biological systems.

Key Physicochemical Data

A summary of the essential physicochemical properties of 7-hydroxy-2,3-dihydro-4H-
chromen-4-one is presented below. These values are critical for predicting solubility,
membrane permeability, and metabolic stability.
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Property Value Source
CAS Number 76240-27-2 [5]
Molecular Formula CoHsOs3 [5]
Molecular Weight 164.161 g/mol [5]
Melting Point 149 °C [5]
Boiling Point 372.37 °C (Predicted) [5]
pKa 7.75 £ 0.20 (Predicted) [5]
LogP 1.357 [5]

- Soluble in DMSO and other
Solubility _ [6]
polar organic solvents.

Spectroscopic Signature for Structural Verification

Unambiguous structural confirmation is paramount. Spectroscopic techniques provide a
detailed fingerprint of the molecule's atomic connectivity and chemical environment.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the benzene ring, with their splitting patterns revealing their substitution
pattern. Two triplet signals corresponding to the adjacent methylene (CH2) groups at C-2
and C-3 would be characteristic. A broad singlet for the phenolic hydroxyl (-OH) proton,
which may be exchangeable with D20, would also be present.

o 13C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=0)
downfield (around 190-200 ppm), multiple signals in the aromatic region (110-160 ppm),
and two signals in the aliphatic region for the C-2 and C-3 carbons.

« Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
[7] Key expected absorption bands include a broad peak around 3300 cm~1 for the O-H
stretch of the phenol, a strong, sharp peak around 1680 cm~! for the C=0 (ketone) stretch,
and various peaks in the 1600-1450 cm~1 region for aromatic C=C stretching.
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e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass
spectrum should show a molecular ion peak (M+) at m/z corresponding to the molecular
weight of 164.16.[5] Fragmentation patterns can provide further structural clues.

Synthesis and Chemical Reactivity

The utility of 7-hydroxy-2,3-dihydro-4H-chromen-4-one as a building block is underpinned by
its accessible synthesis and predictable reactivity.

Principal Synthetic Pathway: Cyclization of Resorcinol

A common and efficient method for synthesizing the title compound begins with the readily
available starting material, resorcinol.[1] The process involves two primary steps:

o Acylation: Resorcinol is acylated with 3-chloropropionic acid in the presence of a strong acid
catalyst, such as trifluoromethanesulfonic acid, to form an intermediate, 2',4'-dihydroxy-3-
chloropropiophenone.

 Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular
cyclization. Treatment with an aqueous base like sodium hydroxide (NaOH) facilitates the
formation of the heterocyclic ring, yielding 7-hydroxy-2,3-dihydro-4H-chromen-4-one.[1]

Synthesis of 7-hydroxy-4-chromanone from resorcinol.

Protocol: Laboratory-Scale Synthesis

Objective: To synthesize 7-hydroxy-2,3-dihydro-4H-chromen-4-one.

Materials:

Resorcinol

3-chloropropionic acid

Trifluoromethanesulfonic acid

2 M Sodium hydroxide (NaOH) solution

Appropriate organic solvents (e.g., ethyl acetate)
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» Drying agent (e.g., anhydrous sodium sulfate)
o Standard laboratory glassware and magnetic stirrer
Procedure:

e Acylation: In a round-bottom flask, dissolve resorcinol in a suitable solvent. Add 3-
chloropropionic acid.

o Carefully add trifluoromethanesulfonic acid dropwise to the stirred solution at a controlled
temperature (e.g., 0 °C).

 Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography
(TLC).

o Upon completion, quench the reaction with water and extract the product (2',4'-dihydroxy-3-
chloropropiophenone) with an organic solvent.

o Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under
reduced pressure.

o Cyclization: Dissolve the crude intermediate in a 2 M NaOH solution.

o Heat the mixture under reflux until the cyclization is complete (monitor by TLC).

e Cool the reaction mixture to room temperature and acidify with HCI to precipitate the product.
« Filter the solid, wash with cold water, and dry.

 Purification: Recrystallize the crude product from a suitable solvent (e.g., water or
ethanol/water mixture) to obtain pure 7-hydroxy-2,3-dihydro-4H-chromen-4-one.

o Characterization: Confirm the structure and purity of the final product using NMR, IR, and
MS as described in Section 1.2.

Biological Significance and Structure-Activity
Relationships (SAR)
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While 7-hydroxy-2,3-dihydro-4H-chromen-4-one itself is primarily an intermediate, its core
structure is integral to a wide array of biologically active molecules. SAR studies on its
derivatives provide a roadmap for designing potent and selective therapeutic agents.

The chroman-4-one scaffold has been associated with diverse pharmacological activities,
including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

Key Therapeutic Areas and SAR Insights
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Structure-Activity
Therapeutic Area Relationship (SAR) Key References
Insights

The 7-OH group is a key
feature. The addition of a 5-OH
group significantly enhances
) ) activity against MRSA.

Antibacterial , o [8]
Increased lipophilicity
generally improves bacterial
membrane penetration and

potency.

Derivatives, particularly those
with alkyl amide side chains,
o exhibit potent inhibition of lipid
Antioxidant o [9]
peroxidation, in some cases
exceeding the activity of the

standard antioxidant Trolox.

In benzylidene-4-chromanone

derivatives, the presence of
Antidiabetic the 7-OH group on the [10]

chromanone ring increases a-

glucosidase inhibitory activity.

Linking the 7-OH position to
other pharmacophores, such
) as 1,2 ,4-triazole moieties, has
Anticancer o ) [11]
produced derivatives with
potent cytotoxic activity against

human cancer cell lines.
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The chroman-4-one scaffold

serves as a template for

developing selective inhibitors
Neuroprotection of SIRT2, a target in [12]

neurodegenerative disorders

like Parkinson's and

Alzheimer's disease.

The consistent importance of the 7-hydroxy group highlights its role as a critical hydrogen bond
donor/acceptor, essential for interacting with biological targets. Modifications at this position, or
at C-2, C-3, and C-5, allow for the fine-tuning of a compound's pharmacological profile.[2][8]
[12]

Key structural relationships for biological activity.

Metabolic Considerations

Direct metabolic studies on 7-hydroxy-2,3-dihydro-4H-chromen-4-one are not extensively
documented in public literature. However, based on its structure—containing a phenolic
hydroxyl group and a ketone—its metabolic fate can be predicted. Phenolic compounds
typically undergo both Phase | and Phase Il metabolism.

e Phase | Metabolism: This may involve oxidation reactions catalyzed by cytochrome P450
(CYP) enzymes, potentially adding further hydroxyl groups to the aromatic ring.

o Phase Il Metabolism: The 7-hydroxy group is a prime site for conjugation reactions.
Glucuronidation (via UGT enzymes) and sulfation (via SULT enzymes) are highly probable
pathways, which would increase the compound's water solubility and facilitate its excretion.

The metabolism of related, more complex natural products demonstrates that such
transformations can dramatically alter biological activity, sometimes converting a precursor into
a more potent active metabolite.[13][14][15] Therefore, any derivative designed from this
scaffold must be evaluated for its metabolic stability and the pharmacological profile of its
metabolites.

Conclusion and Future Outlook
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7-hydroxy-2,3-dihydro-4H-chromen-4-one is more than a simple chemical. It represents a
foundational building block rooted in a privileged scaffold, offering vast potential for drug
discovery. Its straightforward synthesis, well-defined chemical properties, and the established
biological relevance of its derivatives make it an attractive starting point for developing novel
therapeutics.

Future research should focus on expanding the library of derivatives through strategic
modifications at the C-2, C-3, and C-5 positions, while leveraging the crucial 7-hydroxy group
as an anchor for target engagement or as a site for prodrug strategies. A deeper investigation
into its metabolic pathways and those of its derivatives will be essential for translating
promising in vitro activity into in vivo efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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